An In-depth Technical Guide to 3-Chloro-4-fluoro-5-formylphenylboronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-fluoro-5-formylphenylboronic acid: Properties, Synthesis, and Applications
Introduction: The Versatility of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The introduction of multiple functional groups onto the phenylboronic acid scaffold, such as halogens and an aldehyde (formyl) group, creates a trifunctional building block with significant potential for constructing complex molecular architectures.
The subject of this guide, 3-Chloro-4-fluoro-5-formylphenylboronic acid, combines three key features:
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A boronic acid moiety , the cornerstone for Suzuki-Miyaura coupling.
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Halogen substituents (Chloro and Fluoro) , which modulate the electronic properties of the aromatic ring and can serve as handles for further transformations.
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A formyl group , a versatile functional group that can undergo a wide range of reactions, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions.
This unique combination makes it a highly valuable, albeit specialized, reagent for medicinal chemists and materials scientists. This guide will provide a comprehensive overview of its predicted properties, a plausible synthetic approach, and its key applications, with a focus on the underlying chemical principles.
Predicted Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-Chloro-4-fluoro-5-formylphenylboronic acid can be inferred from its close relatives. It is expected to be a solid at room temperature, with a relatively high melting point, characteristic of many arylboronic acids.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 3-Chloro-4-fluoro-5-formylphenylboronic acid | 3-Chloro-4-fluorophenylboronic acid[4] | 4-Formylphenylboronic acid[2][5] |
| Molecular Formula | C₇H₅BClFO₃ | C₆H₅BClFO₂ | C₇H₇BO₃ |
| Molecular Weight | 202.38 g/mol | 174.37 g/mol | 149.94 g/mol |
| Appearance | White to off-white solid | White to pale cream powder | White to pale yellow crystalline powder |
| Melting Point | > 200 °C | 242-247 °C | 237-242 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot methanol. | Insoluble in water | Slightly soluble in water |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the downfield region (δ 7.5-8.5 ppm). The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm). The protons of the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the solvent.
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¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon of the formyl group appearing significantly downfield (~190 ppm). The carbon atom attached to the boron will also have a characteristic chemical shift.
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¹¹B NMR: The ¹¹B NMR chemical shift is a powerful tool for characterizing boronic acids. A chemical shift of approximately 30 ppm is expected for the trigonal planar (sp²) boronic acid.[6][7]
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IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretch from the aldehyde group around 1700 cm⁻¹, along with characteristic O-H stretching from the boronic acid moiety (broad, ~3300 cm⁻¹) and C-Cl and C-F stretches.
Synthesis and Reactivity
Plausible Synthetic Route
A plausible synthesis of 3-Chloro-4-fluoro-5-formylphenylboronic acid would likely start from a readily available substituted bromobenzaldehyde. The key step would be the conversion of the bromo-substituent to the boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate.
Diagram 1: Plausible Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Step-by-Step Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the starting bromo-substituted benzaldehyde dissolved in anhydrous THF.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, maintaining the low temperature. The reaction progress can be monitored by TLC.
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Borylation: After the lithium-halogen exchange is complete, triisopropyl borate is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the final 3-Chloro-4-fluoro-5-formylphenylboronic acid.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this molecule is as a coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.[8] The presence of both electron-withdrawing (chloro, fluoro, formyl) and potentially coordinating (formyl) groups can influence the reaction kinetics and catalyst choice.
Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling:
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Reaction Setup: To a round-bottom flask, add 3-Chloro-4-fluoro-5-formylphenylboronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a 4:1 mixture of toluene and deionized water.
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Degassing: Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
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Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3 mol%).[9]
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Reaction: Heat the mixture to reflux (90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Discovery and Materials Science
Formylphenylboronic acids are valuable intermediates in the synthesis of biologically active compounds and functional materials.[10][11]
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Medicinal Chemistry: The formyl group can be readily converted into other functionalities. For instance, reductive amination can introduce diverse amine-containing side chains, which is a common strategy in drug design to improve solubility and target engagement. The biaryl scaffold, formed via Suzuki coupling, is a prevalent motif in many approved drugs.
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Materials Science: The bifunctional nature of this molecule makes it a candidate for the synthesis of Covalent Organic Frameworks (COFs).[2] The boronic acid can form boronate ester linkages, while the formyl group can participate in imine condensation reactions, leading to the formation of porous, crystalline polymers with applications in gas storage, separation, and catalysis.
Safety and Handling
As with all boronic acids, 3-Chloro-4-fluoro-5-formylphenylboronic acid should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from moisture and oxidizing agents. Boronic acids can undergo dehydration to form boroxines, so it is advisable to store them under an inert atmosphere if possible.
Conclusion
While specific data for 3-Chloro-4-fluoro-5-formylphenylboronic acid is scarce, its chemical nature can be reliably predicted from its constituent functional groups and well-known analogs. It represents a highly functionalized and versatile building block for organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the reactivity of the formyl group, makes it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. Researchers employing this reagent will benefit from its potential to streamline synthetic routes to novel compounds.
References
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. (n.d.). Retrieved from [Link]
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(3-Chloro-4-fluorophenyl)boronic acid. (n.d.). Boron Molecular. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Molecules. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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4-Formylphenyl Boronic Acid (4-FPBA). (n.d.). Curia Global. Retrieved from [Link]
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3-Chloro-4-fluorophenylboronic acid. (n.d.). MilliporeSigma. Retrieved from [Link]
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024). Journal of Nanostructures.
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules. Retrieved from [Link]
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Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (2018). Sakarya University Journal of Science. Retrieved from [Link]
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11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]
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